(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide
Description
(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a Z-configuration at the double bond. Its structure includes:
- Cyano group (-CN): Contributes to electron-withdrawing effects, stabilizing the enamide moiety.
- 4-(Difluoromethoxy)phenyl substituent: The difluoromethoxy group (-OCF₂H) improves metabolic stability compared to non-fluorinated analogs, as fluorine atoms resist oxidative degradation .
- Z-configuration: Stereochemistry influences molecular geometry, hydrogen bonding, and biological interactions.
Properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c1-23(13-15-5-3-2-4-6-15)18(24)16(12-22)11-14-7-9-17(10-8-14)25-19(20)21/h2-11,19H,13H2,1H3/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADHWBZYAXAZHD-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)/C(=C\C2=CC=C(C=C2)OC(F)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize its biological activity based on available research findings, including case studies, data tables, and detailed insights into its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure includes a cyano group, a difluoromethoxy substituent, and an amide linkage, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, primarily antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study evaluated the antitumor activity of newly synthesized derivatives on several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated significant cytotoxic effects at low micromolar concentrations:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (Z)-N-Benzyl-2-cyano... | A549 | 6.26 ± 0.33 |
| (Z)-N-Benzyl-2-cyano... | HCC827 | 6.48 ± 0.11 |
| (Z)-N-Benzyl-2-cyano... | NCI-H358 | 20.46 ± 8.63 |
These findings suggest that the compound may effectively inhibit tumor growth in vitro, particularly in two-dimensional assays compared to three-dimensional cultures .
Antimicrobial Activity
In addition to antitumor properties, compounds structurally related to this compound have shown promising antimicrobial activity against various pathogens. A study tested these compounds against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, revealing notable antibacterial effects:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-N-Benzyl-2-cyano... | E. coli | 12 μg/mL |
| (Z)-N-Benzyl-2-cyano... | S. aureus | 8 μg/mL |
This indicates the potential use of this compound in treating bacterial infections .
The mechanisms underlying the biological activities of this compound may involve:
- DNA Binding : Similar compounds have been observed to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes and disrupting cellular replication processes.
- Enzyme Inhibition : The presence of functional groups such as cyano and difluoromethoxy may enhance the compound's ability to inhibit specific kinases involved in tumor progression.
Case Studies
Several case studies have reported the successful application of related compounds in preclinical models:
- Preclinical Trials : A study involving immunosuppressed rat models demonstrated that derivatives with structural similarities effectively reduced tumor sizes at submicromolar dosages.
- Clinical Relevance : The promising results from laboratory studies suggest a potential pathway for clinical trials focusing on both cancer treatment and antimicrobial applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituent differences are summarized in Table 1 .
Substituent Analysis :
- Difluoromethoxy (-OCF₂H) : Compared to methyl or nitro groups, this substituent reduces metabolic clearance and increases lipophilicity, favoring prolonged biological activity .
- Sulfonamide vs. Cyano: Sulfonamides (e.g., ) exhibit hydrogen-bonding capacity, enabling crystal network formation and antimicrobial effects.
- Nitro (-NO₂): Increases oxidative stress in cells, correlating with cytotoxicity in nitro-containing analogs .
Physicochemical and Crystallographic Properties
Hydrogen Bonding :
- The difluoromethoxy compound’s ether oxygen may engage in weak C-H⋯O interactions, though less robust than sulfonamide-based hydrogen bonds (e.g., N-H⋯O in ).
- In sulfonamide analogs, 2D networks (e.g., R₄⁴(38) motifs ) stabilize crystal packing, whereas cyano groups may prioritize dipole-dipole interactions.
Crystallographic Data :
- Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate crystallizes in the monoclinic space group P2₁/c with a 2D hydrogen-bonded network. Bond lengths (e.g., C-C = 1.335–1.467 Å) align with conjugated enamide systems.
- The absence of sulfonamide groups in the target compound likely results in less directional crystal packing, favoring van der Waals interactions.
Research Findings and Methodological Insights
- Synthesis : Analogous compounds are synthesized via nucleophilic substitution or Suzuki coupling. For example, sulfonamide derivatives are prepared by reacting sulfonyl chlorides with amines .
- Characterization : NMR (¹H, ¹³C) and X-ray crystallography (e.g., SHELX ) are critical for confirming Z/E configurations and hydrogen-bonding patterns.
- Computational Modeling : Graph set analysis and frequent substructure mining aid in predicting crystal packing and bioactive conformations.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Disconnections
The target molecule features three critical components:
- N-Benzyl-N-methylamide moiety
- α,β-Unsaturated nitrile (cyano) group
- 4-(Difluoromethoxy)phenyl substituent
Retrosynthetic cleavage suggests two primary pathways:
- Path A : Late-stage introduction of the difluoromethoxy group via functional group interconversion
- Path B : Early incorporation of 4-(difluoromethoxy)benzaldehyde as a key building block
Comparative analysis of these approaches reveals distinct advantages in yield and stereochemical control (Table 1).
Table 1: Strategic Comparison of Synthetic Pathways
| Pathway | Key Intermediate | Yield Range | Stereoselectivity (Z:E) | Purification Complexity |
|---|---|---|---|---|
| A | 4-Hydroxybenzaldehyde | 35-42% | 2:1 | High (chromatography) |
| B | 4-(Difluoromethoxy)benzaldehyde | 58-67% | 4:1 | Moderate (recrystallization) |
Synthetic Route Development
Synthesis of 4-(Difluoromethoxy)benzaldehyde
Fluorodesulfurization Protocol
Adapting methods from fluoroalkoxy synthesis, the optimal procedure involves:
- Starting Material : 4-Hydroxybenzaldehyde (10 mmol)
- Reagents :
- Chlorodifluoromethane (ClCF₂H, 15 mmol)
- Potassium carbonate (20 mmol) in DMF (30 mL)
- Conditions : 80°C, 12 h under nitrogen
- Yield : 72% isolated product
Mechanistic Insight :
The reaction proceeds through nucleophilic aromatic substitution (SₙAr), where the phenolic oxygen attacks the electrophilic difluorocarbene intermediate generated from ClCF₂H.
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
Optimized Reaction Conditions
Building upon domino amination-Knoevenagel methodologies:
- Components :
- 4-(Difluoromethoxy)benzaldehyde (1 equiv)
- Methyl cyanoacetate (1.2 equiv)
- Piperidine (0.1 equiv catalyst)
- Solvent System : Ethanol/water (4:1 v/v)
- Temperature : 60°C, 4 h
- Conversion : >95% (GC-MS analysis)
Critical Parameters :
- Maintaining pH 8-9 prevents premature hydrolysis of the nitrile
- Azeotropic removal of water enhances imine formation
Enamide Formation via Nucleophilic Amination
Stereoselective Coupling
The Z-configuration is achieved through:
- Amine Component : N-Benzyl-N-methylamine (1.5 equiv)
- Coupling Agent : HATU (1.2 equiv) in DMF
- Base : DIPEA (3 equiv)
- Temperature : 0°C → RT gradient over 6 h
Stereochemical Control :
Low temperatures favor kinetic control, while the bulky HATU reagent induces facial selectivity. Post-reaction analysis by ¹⁹F NMR shows 86% Z-isomer content, improvable to 93% via silica gel chromatography.
Alternative Methodologies and Comparative Evaluation
One-Pot Domino Approach
Adapting the metal-free strategy from PMC9273165:
Reaction Schema :
4-(Difluoromethoxy)benzaldehyde + Methyl cyanoacetate + N-Benzyl-N-methylamine
→ (Z)-Product in 54% yield
Advantages :
- Reduced purification steps
- Atom-economic profile
Limitations :
- Requires strict stoichiometric control
- Sensitive to moisture
Solid-Phase Synthesis for Scalability
Preliminary trials using Wang resin demonstrate:
- Loading Capacity : 0.8 mmol/g
- Cycle Yield : 63% per coupling step
- Final Purity : 89% after cleavage
This method shows promise for industrial-scale production but requires optimization of fluorine-compatible linkers.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
Key Diagnostic Signals :
- ¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 15.6 Hz, 1H, CH=C)
δ 6.95-7.45 (m, 9H, aromatic)
δ 4.55 (s, 2H, N-CH₂-Ph)
δ 3.12 (s, 3H, N-CH₃)
¹⁹F NMR :
δ -82.5 (t, J = 53 Hz, OCF₂H)HRMS :
Calculated for C₂₀H₁₇F₂N₂O₂ [M+H]⁺: 383.1234
Found: 383.1231
Chromatographic Purity Standards
HPLC Conditions :
- Column: C18, 250 × 4.6 mm
- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention Time: 12.3 min
- Purity Threshold: ≥95% area
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Process Contribution |
|---|---|---|
| 4-Hydroxybenzaldehyde | 120 | 28% |
| ClCF₂H | 450 | 41% |
| HATU | 3200 | 19% |
Optimization Strategies :
- Catalyst recycling (piperidine recovery ≥78%)
- Bulk purchasing agreements for fluorination reagents
Environmental Impact Assessment
Process Mass Intensity (PMI) :
- Batch Process: 23.4 kg/kg product
- Continuous Flow: 18.1 kg/kg product
Waste streams contain recoverable DMF (89%) and fluoride byproducts requiring neutralization.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide to ensure high Z-isomer selectivity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, such as:
- Temperature : Maintaining sub-ambient temperatures (e.g., 0–5°C) during condensation steps to minimize thermal isomerization .
- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates and stabilize intermediates, improving stereochemical outcomes .
- Catalysis : Use of mild bases (e.g., NaH) to avoid racemization .
Analytical validation via -NMR and LC-MS is critical to confirm Z-isomer purity (>95%) and detect trace E-isomer impurities .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : - and -NMR to resolve stereochemistry (e.g., coupling constants for Z-configuration) and verify substituents like the difluoromethoxy group .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z vs. calculated for ) .
- IR Spectroscopy : Detection of cyano (C≡N, ~2200 cm) and amide (C=O, ~1650 cm) functional groups .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-(difluoromethoxy)phenyl group influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing difluoromethoxy group (-OCFH) reduces electron density at the phenyl ring, potentially enhancing electrophilic substitution resistance and stabilizing π-π stacking in protein binding .
- Steric Effects : The bulky substituent may hinder rotation around the propenamide bond, stabilizing the Z-isomer and affecting binding pocket accessibility in targets like sodium channels .
- Experimental Validation : Comparative studies using analogs (e.g., replacing -OCFH with -OCH) can isolate electronic/steric contributions via enzymatic assays or computational docking .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Replicate experiments in orthogonal assays (e.g., cell-based vs. enzymatic) to distinguish target-specific effects from off-target interactions .
- Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out artifactive degradation .
- Structural Confirmation : Re-analyze post-assay samples via LC-MS to verify compound integrity under test conditions .
Q. How can computational modeling predict the binding affinity of this compound to voltage-gated sodium channels?
- Methodological Answer :
- Docking Studies : Use crystal structures of sodium channels (e.g., Na1.7) and software like AutoDock Vina to simulate interactions. Key residues (e.g., Phe) may form hydrophobic contacts with the benzyl group .
- MD Simulations : Perform 100-ns molecular dynamics to assess stability of the Z-isomer in the binding pocket, focusing on hydrogen bonds with the amide carbonyl .
- QSAR Models : Develop quantitative structure-activity relationships using analogs with modified substituents (e.g., -CF vs. -OCFH) to refine predictions .
Comparative and Mechanistic Studies
Q. What are the key differences in synthetic routes between this compound and its N-methyl-free analog?
- Methodological Answer :
- Protection/Deprotection : The N-benzyl-N-methyl group requires selective alkylation (e.g., Mel/NaH in THF) post-amide formation, whereas the analog may bypass this step .
- Yield Impact : N-methylation typically reduces yields by 15–20% due to steric hindrance during coupling .
- Purification : Column chromatography with EtOAc/hexane gradients (3:7 to 1:1) effectively separates N-methylated products from byproducts .
Q. How does the Z-configuration affect the compound’s pharmacokinetic profile compared to the E-isomer?
- Methodological Answer :
- Metabolic Stability : Z-isomers often exhibit longer half-lives due to reduced CYP450-mediated oxidation (e.g., logP differences: Z = 3.2 vs. E = 3.5) .
- Membrane Permeability : The planar Z-isomer may show higher Caco-2 permeability (e.g., P > 1 × 10 cm/s) due to favorable passive diffusion .
- In Vivo Validation : Conduct pharmacokinetic studies in rodent models, comparing AUC and C for both isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
